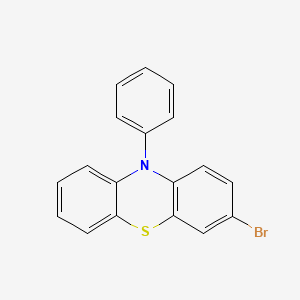

10H-phenothiazine, 3-bromo-10-phenyl-

Description

BenchChem offers high-quality 10H-phenothiazine, 3-bromo-10-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10H-phenothiazine, 3-bromo-10-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

89922-57-6 |

|---|---|

Molecular Formula |

C18H12BrNS |

Molecular Weight |

354.3 g/mol |

IUPAC Name |

3-bromo-10-phenylphenothiazine |

InChI |

InChI=1S/C18H12BrNS/c19-13-10-11-16-18(12-13)21-17-9-5-4-8-15(17)20(16)14-6-2-1-3-7-14/h1-12H |

InChI Key |

ARNQWYMAWVGFNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)SC4=CC=CC=C42 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis pathways for 3-bromo-10-phenylphenothiazine from 10-phenylphenothiazine

An In-Depth Technical Guide to the Synthesis of 3-bromo-10-phenylphenothiazine

Introduction: The Significance of Phenothiazine Scaffolds

Phenothiazine and its derivatives represent a cornerstone in the architecture of functional organic materials and pharmaceuticals. This tricyclic heterocyclic system, characterized by its non-planar "butterfly" conformation, is electron-rich and redox-active, making it a privileged scaffold in diverse fields.[1][2] From its historical use in antipsychotic drugs to its modern applications as a core component in organic light-emitting diodes (OLEDs), photoredox catalysts, and hole-transporting materials, the ability to precisely functionalize the phenothiazine ring is of paramount importance.[3]

Halogenation, particularly bromination, at specific positions of the phenothiazine core serves as a critical synthetic step.[1] The resulting bromo-derivatives are not merely final products but are versatile intermediates for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex π-conjugated systems.[1][4] This guide provides a detailed examination of the synthetic pathways to a key building block, 3-bromo-10-phenylphenothiazine, from its precursor, 10-phenylphenothiazine. We will explore the underlying principles of reactivity, compare common synthetic strategies, and provide detailed experimental protocols for researchers in chemistry and drug development.

Electronic Landscape and Regioselectivity of 10-Phenylphenothiazine

The synthetic outcome of any reaction is dictated by the inherent reactivity of the starting material. The 10-phenylphenothiazine molecule features a complex electronic environment that governs the regioselectivity of electrophilic aromatic substitution (SEAr), the primary mechanism for bromination.

-

Activating Influence: The nitrogen and sulfur heteroatoms are electron-donating, significantly increasing the electron density of the aromatic rings.[5] This makes the phenothiazine core highly susceptible to attack by electrophiles.

-

Directing Effects: Computational and experimental studies confirm that the positions para to the heteroatoms are the most electronically activated.[5] Consequently, electrophilic attack occurs preferentially at the C-3 and C-7 positions.

-

The N-10 Phenyl Group: The phenyl group at the N-10 position does not participate directly in the ring bromination but influences the overall electronic properties and stability of the molecule.[6] It sterically hinders approach to the C-1 and C-9 positions and primarily serves to modify the redox potential and solubility of the final compound.

Due to the symmetrical activation of the two outer rings, the primary challenge in synthesizing 3-bromo-10-phenylphenothiazine is to achieve selective mono-bromination while avoiding the formation of the major potential byproduct, 3,7-dibromo-10-phenylphenothiazine.

Primary Synthetic Pathways for Bromination

The direct bromination of 10-phenylphenothiazine is the most straightforward approach. The choice of brominating agent is the most critical experimental parameter, directly influencing selectivity and yield.

Pathway A: Direct Bromination with Molecular Bromine (Br₂)

The use of molecular bromine in a suitable solvent is a classic and potent method for aromatic bromination.

Mechanistic Rationale: This reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. The electron-rich phenothiazine ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton re-aromatizes the ring to yield the brominated product. The solvent, typically a polar protic acid like acetic acid, assists in polarizing the Br-Br bond, enhancing its electrophilicity.

Causality Behind Experimental Choices:

-

Reagent: Molecular bromine (Br₂) is a strong electrophile. Its high reactivity, however, makes it difficult to control for mono-substitution, often leading to over-bromination.[6][7]

-

Stoichiometry: Precise control over the molar equivalents of bromine is crucial. Using one equivalent or slightly less is intended to favor mono-bromination, but mixtures are still common due to the high reactivity of the system.

-

Solvent: Glacial acetic acid is a common solvent as it effectively dissolves the reactants and facilitates the electrophilic reaction.[6][7]

Key Outcome: This method frequently yields a mixture of 3-bromo-10-phenylphenothiazine and 3,7-dibromo-10-phenylphenothiazine, requiring careful chromatographic separation.[6][8]

Experimental Protocol: Bromination with Br₂

-

Step 1 (Setup): To a solution of 10-phenylphenothiazine (1.0 eq.) in glacial acetic acid (approx. 0.2 M), add a solution of bromine (1.0-1.1 eq.) in glacial acetic acid dropwise at room temperature with vigorous stirring.

-

Step 2 (Reaction): Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often run for several hours (e.g., 8 hours) to ensure consumption of the starting material.[8]

-

Step 3 (Workup): Pour the reaction mixture into water and add a saturated solution of a reducing agent, such as sodium sulfite or sodium metabisulfite, until the orange/red color of excess bromine dissipates.

-

Step 4 (Extraction): Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Step 5 (Purification): Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the mono- and di-brominated products.

Pathway B: Selective Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent that provides a milder, more controlled source of electrophilic bromine, often leading to higher selectivity in aromatic brominations.[9][10][11]

Mechanistic Rationale: NBS serves as a source of Br⁺. In polar aprotic solvents like N,N-dimethylformamide (DMF), the reaction proceeds through an electrophilic substitution pathway. The carbonyl groups of NBS withdraw electron density, making the bromine atom highly electrophilic and susceptible to attack by the activated phenothiazine ring.

Causality Behind Experimental Choices:

-

Reagent: NBS is a solid, making it easier and safer to handle than liquid bromine. Its reduced reactivity compared to Br₂ is the primary reason for its enhanced selectivity for mono-substitution.[11]

-

Solvent: DMF or tetrahydrofuran (THF) are effective solvents.[8][12] DMF, being highly polar, can help to stabilize the charged intermediates in the SEAr mechanism.

-

Temperature: The reaction is typically conducted at or below room temperature (e.g., 20°C or in an ice bath at 0-5°C) to further temper reactivity and minimize the formation of di-substituted byproducts.[8][12]

Key Outcome: This method generally provides a higher yield and better selectivity for the desired 3-bromo-10-phenylphenothiazine product, simplifying purification.[8]

Experimental Protocol: Bromination with NBS

-

Step 1 (Setup): Dissolve 10-phenylphenothiazine (1.0 eq.) in N,N-dimethylformamide (DMF) in a round-bottom flask. Cool the solution in an ice bath.

-

Step 2 (Reaction): Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at or below 20°C.[8]

-

Step 3 (Monitoring): Allow the reaction to stir for a specified time (e.g., 2 hours) and monitor its completion by TLC.[8]

-

Step 4 (Workup): Upon completion, pour the reaction mixture into a larger volume of cold water. The product will often precipitate out of the solution.

-

Step 5 (Purification): Collect the solid precipitate by filtration, wash thoroughly with water, and dry. If necessary, the product can be further purified by recrystallization or column chromatography.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on the desired scale, purity requirements, and available resources.

| Feature | Pathway A: Molecular Bromine (Br₂) | Pathway B: N-Bromosuccinimide (NBS) |

| Reagent | Liquid Br₂ | Solid NBS |

| Handling | Corrosive, volatile, requires fume hood | Easier and safer to handle |

| Selectivity | Lower; often produces mixtures | Higher for mono-bromination[8] |

| Reactivity | High; reaction is fast | Moderate; more controlled |

| Conditions | Room temperature in acetic acid[6] | 0-20°C in DMF or THF[8][12] |

| Purification | Often requires careful chromatography | Simpler; may only need recrystallization |

| Yield (of 3-bromo) | Moderate (e.g., 56%)[8] | Good (e.g., 78%)[8] |

For laboratory-scale synthesis where high purity and yield of the mono-brominated product are desired, the NBS method is demonstrably superior.

Visualization of Synthetic Workflow

To ensure clarity and reproducibility, the overall process can be visualized as a logical flow from starting materials to the final, characterized product.

Caption: Workflow for the synthesis of 3-bromo-10-phenylphenothiazine via the NBS method.

Structural Confirmation and Characterization

Unequivocal identification of the synthesized compound is essential. The following data points are critical for confirming the structure of 3-bromo-10-phenylphenothiazine.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for confirming the regiochemistry of the substitution. The introduction of the bromine atom at the C-3 position breaks the C₂ symmetry of the phenothiazine rings, leading to a more complex set of signals in the aromatic region compared to the starting material. The specific splitting patterns and chemical shifts can be compared to literature values or predicted by computational methods.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). The molecular ion peak (M⁺) for C₁₈H₁₂BrNS should be observed at m/z ≈ 353 and the (M+2)⁺ peak at m/z ≈ 355 with nearly equal intensity.[8]

-

Chromatography: TLC is used to monitor the reaction and assess the purity of the final product. A single spot under various eluent conditions is indicative of high purity.

Conclusion

The synthesis of 3-bromo-10-phenylphenothiazine is a foundational reaction for accessing a wide array of functional organic molecules. While direct bromination with molecular bromine is a viable option, the use of N-Bromosuccinimide offers superior control, selectivity, and safety, making it the preferred method for laboratory synthesis. A thorough understanding of the electronic properties of the phenothiazine core is essential for predicting and controlling the reaction outcome. By following the detailed protocols and characterization procedures outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for applications in materials science, catalysis, and drug discovery.

References

-

Jovanovic, M. V., & Biehl, E. R. (1984). Bromination of 10-phenylphenothiazine and 10-phenylphenoxazine. The Journal of Organic Chemistry, 49(10), 1905–1909. [Link]

-

LookChem. (n.d.). 10H-Phenothiazine, 3-bromo-10-phenyl-. Retrieved from [Link]

-

Thomas, A., et al. (2020). Structure-induced optoelectronic properties of phenothiazine-based materials. Journal of Materials Chemistry C, 8(41), 14346-14371. [Link]

-

Ilies, M., et al. (2012). PODANDS WITH 3,7,10-TRISUBSTITUTED PHENOTHIAZINE UNITS: SYNTHESIS AND STRUCTURAL ANALYSIS. Revue Roumaine de Chimie, 57(7-8), 711-717. [Link]

-

Jovanovic, M. V., & Biehl, E. R. (1984). Bromination of 10-phenylphenothiazine and 10-phenylphenoxazine. The Journal of Organic Chemistry. [Link]

-

Wang, L., et al. (2014). Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry, 10, 622–627. [Link]

-

Ilies, M., et al. (2009). Synthesis and structure of new 3,7,10-substituted-phenothiazine derivatives. Open Chemistry, 7(4), 756-764. [Link]

-

Tagami, K., et al. (2024). 10-Phenylphenothiazine-Organophotocatalyzed Bromo-Perfluoroalkylation of Unactivated Olefins. The Journal of Organic Chemistry. [Link]

-

Ota, H., et al. (2022). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 27(21), 7551. [Link]

-

Supporting Information for: Phenothiazine-Based Donor-Acceptor Covalent-organic Frameworks with Keto-enol Irreversible Tautomerism as a Promising Third-order Nonlinear Optics Material. (2023). [Link]

-

Wang, L., et al. (2014). Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry. [Link]

-

Gil-San-Millan, R., et al. (2020). Anchoring of 10-phenylphenothiazine to mesoporous silica materials: A water compatible organic photocatalyst for the degradation. Applied Catalysis B: Environmental, 277, 119213. [Link]

-

Ilies, M., et al. (2009). Synthesis and structure of new 3,7,10-substituted-phenothiazine derivatives. ResearchGate. [Link]

-

Dotsenko, V. V., et al. (2025). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI. [Link]

-

Cauquil, G., et al. (1973). Preparation of 3-substituted 10-methylphenothiazines. Journal of the Chemical Society, Perkin Transactions 1, 484-487. [Link]

-

Mantsch, H. H., & Rădulescu, J. (1967). π-Electronic structure and reactivity of phenoxazine (I), phenothiazine (2), and phenoxthiin (3). Canadian Journal of Chemistry, 45(24), 3041-3046. [Link]

-

Pluta, K., et al. (2012). Synthesis and selected immunological properties of 10-substituted 1,8-diazaphenothiazines. Pharmacological Reports, 64(2), 317-330. [Link]

-

Brown, A. R., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(12), 8031–8038. [Link]

-

Forfang, J. H., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7558. [Link]

-

ScienceMadness Discussion Board. (2012). Aromatic bromination with NBS. Retrieved from [Link]

-

Chen, Y. J., & Chen, C. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3402-3414. [Link]

-

ResearchGate. (n.d.). Structure-directed functional properties of phenothiazine brominated dyes. Morphology, photophysical and electrochemical properties. Retrieved from [Link]

-

Neumann, M., et al. (2019). N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes. Beilstein Journal of Organic Chemistry, 15, 23–32. [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

-

Li, Y., et al. (2020). Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. Organic & Biomolecular Chemistry, 18(3), 443-447. [Link]

Sources

- 1. Structure-induced optoelectronic properties of phenothiazine-based materials - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC03421E [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. lookchem.com [lookchem.com]

- 9. BJOC - Visible-light photoredox catalysis enabled bromination of phenols and alkenes [beilstein-journals.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Bromination - Common Conditions [commonorganicchemistry.com]

- 12. rsc.org [rsc.org]

Technical Guide: 3-Bromo-10-Phenylphenothiazine as a Strategic Intermediate in Organic Electronics

Part 1: Executive Summary

In the pursuit of next-generation organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), the management of excited states—specifically the separation of singlet and triplet manifolds—is paramount.[1] 3-Bromo-10-phenylphenothiazine serves as a linchpin intermediate in this domain.

Unlike planar donors (e.g., carbazole), the phenothiazine core exhibits a non-planar "butterfly" conformation. When functionalized at the C3 position via the bromo-handle, it enables the synthesis of Donor-Acceptor (D-A) architectures with nearly orthogonal molecular orbitals. This structural feature is the primary driver for Thermally Activated Delayed Fluorescence (TADF) , allowing devices to harvest 100% of excitons by minimizing the singlet-triplet energy gap (

This guide details the rigorous synthesis, purification, and functionalization of this intermediate, establishing a self-validating workflow for high-purity organic electronic materials.

Part 2: Structural & Mechanistic Significance

The "Butterfly" Conformation

The phenothiazine (PTZ) core is bent along the S-N axis. This folding prevents strong

-

10-Phenyl Substitution: The N-phenyl group locks the nitrogen lone pair, enhancing oxidative stability and preventing unwanted N-alkylation during downstream processing.

-

3-Bromo Handle: The C3 position is electronically activated by the nitrogen donor. Introducing a bromine atom here breaks the symmetry, creating a reactive site for cross-coupling while leaving the C7 position available for future tuning or maintaining asymmetry.

Role in TADF

For efficient TADF, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) must be spatially separated to minimize the exchange integral (

-

Donor (PTZ): High-lying HOMO.

-

Acceptor (via C3-Br): When an acceptor (e.g., triazine, sulfone) is coupled to the 3-bromo position, the twisted dihedral angle (induced by steric hindrance at the C3 linkage) decouples the HOMO (on PTZ) and LUMO (on Acceptor).

Part 3: Synthesis Protocol

Stage 1: Synthesis of 10-Phenylphenothiazine

Rationale: Direct bromination of phenothiazine without N-protection leads to complex mixtures and N-bromination. The N-phenyl group must be installed first.

Reagents: Phenothiazine, Bromobenzene,

Protocol:

-

Inert Atmosphere: Flame-dry a three-neck flask and purge with Argon.

-

Charging: Add Phenothiazine (1.0 eq), Sodium tert-butoxide (1.5 eq), and

(1 mol%). -

Addition: Add anhydrous Toluene (0.2 M concentration) and Bromobenzene (1.2 eq).

-

Reaction: Reflux at 110°C for 12–16 hours. Monitor via TLC (Hexane:DCM 9:1).

-

Workup: Cool, filter through a Celite pad to remove Pd residues. Concentrate and recrystallize from Ethanol.

Stage 2: Regioselective Bromination (The Critical Step)

Rationale: Phenothiazine is highly electron-rich. Using elemental bromine (

Reagents: 10-Phenylphenothiazine, NBS, DMF (Dimethylformamide).

Step-by-Step Methodology:

-

Dissolution: Dissolve 10-Phenylphenothiazine (10 mmol) in DMF (50 mL) in a light-shielded flask (NBS is light sensitive).

-

Temperature Control: Cool the solution to 0°C using an ice bath. Critical: Higher temperatures promote dibromination.

-

Controlled Addition: Dissolve NBS (1.0 eq, strictly stoichiometric) in DMF (10 mL). Add this solution dropwise over 60 minutes.

-

Quenching: Stir at 0°C for 2 hours. Pour the mixture into ice water (200 mL). The product will precipitate as a white/off-white solid.

-

Purification: Filter the solid.

Part 4: Functionalization Workflow (Suzuki Coupling)

The 3-bromo-10-phenylphenothiazine intermediate is most commonly coupled with boronic acid derivatives of electron acceptors.

Workflow Diagram

The following diagram illustrates the pathway from raw phenothiazine to a functional TADF emitter.

Caption: Synthetic pathway transforming phenothiazine into a functional OLED emitter via the 3-bromo intermediate.

Part 5: Key Quantitative Properties

The following table summarizes why 3-bromo-10-phenylphenothiazine derivatives are preferred over other donors (like carbazole or dimethylacridine) for specific applications.

| Parameter | Phenothiazine Core | Carbazole Core | Impact on Device Physics |

| Conformation | Non-planar (Butterfly) | Planar | PTZ reduces aggregation quenching; Planar cores stack too efficiently. |

| Oxidation Potential | ~0.25 V (vs | ~0.70 V (vs | PTZ is a stronger donor, stabilizing the Hole Transport layer. |

| Triplet Energy ( | ~2.5 eV | ~3.0 eV | PTZ is ideal for Green/Orange/Red emitters; Carbazole is better for Blue. |

| HOMO Level | -5.1 to -5.3 eV | -5.6 to -5.8 eV | Higher HOMO of PTZ facilitates hole injection from the anode. |

Part 6: Mechanism of Action (TADF)

To understand the utility of the 3-bromo intermediate, one must visualize the electronic transition it enables when coupled to an acceptor.

Caption: The TADF cycle. The twisted D-A structure (enabled by the 3-bromo intermediate) minimizes ΔEst, allowing T1->S1 upconversion.

Part 7: References

-

Synthesis and structure of new 3,7,10-substituted-phenothiazine derivatives. De Gruyter / Open Chemistry. [Link][6]

-

Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs. Chemical Science / NIH. [Link]

-

Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics. ACS Applied Energy Materials. [Link]

-

Phenothiazine derivatives as organic sensitizers for highly efficient dye-sensitized solar cells. Journal of Materials Chemistry. [Link]

-

Two novel blue phosphorescent host materials containing phenothiazine-5,5-dioxide structure derivatives. Royal Society Open Science / NIH. [Link]

Sources

- 1. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Catalyst-free Vicinal bromoazidation of olefins using TMSN3 and NBS [comptes-rendus.academie-sciences.fr]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Decomposition of 3-bromo-10-phenyl-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-bromo-10-phenyl-10H-phenothiazine. In the absence of direct experimental data for this specific derivative, this document synthesizes information from analogous phenothiazine structures to establish a predictive framework. It details the critical analytical techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering field-proven, step-by-step protocols for their application. Furthermore, it explores the anticipated impact of the N-phenyl and C-bromo substitutions on the thermal behavior of the phenothiazine core and discusses potential decomposition mechanisms. This guide is intended to equip researchers with the necessary theoretical and practical knowledge to design and interpret thermal analysis experiments for this and related compounds, which are of significant interest in pharmaceutical and materials science.

Introduction: The Significance of Thermal Stability for Phenothiazine Derivatives

Phenothiazine and its derivatives are a cornerstone in medicinal chemistry and are increasingly utilized in materials science for their unique electronic properties.[1] The compound 3-bromo-10-phenyl-10H-phenothiazine, a member of this versatile class, possesses a molecular architecture that suggests potential applications in areas such as organic light-emitting diodes (OLEDs), redox flow batteries, and as a scaffold for novel therapeutic agents.[2][3]

For any of these applications, thermal stability is a critical parameter. In drug development, it dictates storage conditions, shelf-life, and formulation strategies. In materials science, it determines the viability of processing techniques like vacuum thermal deposition and the operational lifetime of electronic devices.[4] Understanding the decomposition temperature and the thermal degradation pathways of 3-bromo-10-phenyl-10H-phenothiazine is therefore essential for its successful application.

Theoretical Framework: Factors Influencing Phenothiazine Thermal Stability

The thermal stability of the phenothiazine scaffold is significantly influenced by the nature and position of its substituents. The core structure, a non-planar butterfly-like conformation, can be modified at the nitrogen atom (position 10) and on the aromatic rings.

-

N-Substitution (Position 10): The substitution of the hydrogen at the N-10 position with an aryl group, such as the phenyl group in the target molecule, generally enhances thermal stability compared to N-H or N-alkyl substituted analogs. The N-phenyl group can lead to different molecular conformations (quasi-axial or quasi-equatorial), which in turn affect the crystal packing and intermolecular interactions, thereby influencing the overall stability of the solid-state material.[2]

-

Ring Substitution (Position 3): Halogenation of the aromatic rings can have a varied effect on thermal stability. The introduction of a bromine atom at the 3-position, as in the target molecule, is expected to influence the electronic structure and intermolecular interactions. Studies on other brominated aromatic compounds have shown that halogen substitution can sometimes lead to a decrease in thermal stability by creating weaker points in the molecule susceptible to thermal cleavage.[5]

The interplay of these substitutions—the electron-withdrawing nature of the bromine and the steric and electronic effects of the N-phenyl group—will ultimately determine the specific thermal decomposition profile of 3-bromo-10-phenyl-10H-phenothiazine.

Core Analytical Methodologies

The primary techniques for assessing the thermal stability of solid materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It provides precise information about the decomposition temperature, the presence of residual solvents or water, and the amount of non-volatile residue. A typical TGA thermogram plots mass percentage against temperature. The onset temperature of mass loss is a key indicator of the initiation of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7] It is used to determine thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization events (Tc). For a crystalline solid, the DSC thermogram will show a sharp endothermic peak corresponding to its melting point, often just before decomposition begins. The absence of a melting peak before decomposition can indicate that the material decomposes before it melts.

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust framework for the thermal analysis of 3-bromo-10-phenyl-10H-phenothiazine.

Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate for mass loss, and indium, tin, and zinc for temperature).

-

Sample Preparation: Place 3-5 mg of the finely ground 3-bromo-10-phenyl-10H-phenothiazine powder into an alumina or platinum crucible. Ensure an even distribution of the sample at the bottom of the crucible.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50-100 mL/min. An inert atmosphere is crucial for studying the intrinsic thermal decomposition without oxidative effects.

-

Temperature Program: Equilibrate the sample at 30 °C for 5 minutes. Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. The choice of heating rate is a balance between resolution and experimental time.

-

-

Data Analysis:

-

Plot the percentage weight loss versus temperature.

-

Determine the onset decomposition temperature (Td,onset) using the tangent method at the point of initial significant mass loss.

-

Report the temperature at which 5% weight loss occurs (Td5), which is a common metric for comparing thermal stability.[4]

-

Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a certified indium standard.

-

Sample Preparation: Hermetically seal 2-4 mg of the sample in an aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program:

-

First Heating Scan: Equilibrate at 30 °C. Ramp the temperature to a point just below the expected decomposition temperature (e.g., 300 °C, based on TGA data) at a rate of 10 °C/min. This scan removes any thermal history of the sample.

-

Cooling Scan: Cool the sample to 30 °C at a rate of 10 °C/min.

-

Second Heating Scan: Ramp the temperature again at 10 °C/min to the same upper limit. This scan reveals the intrinsic thermal transitions of the material.

-

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify endothermic peaks (melting) and exothermic peaks (crystallization).

-

Determine the melting point (Tm) from the peak maximum of the melting endotherm in the first heating scan.

-

Determine the glass transition temperature (Tg) as a step change in the baseline of the second heating scan, if the material is amorphous or semi-crystalline.

-

Data Presentation and Expected Results

While specific experimental data for 3-bromo-10-phenyl-10H-phenothiazine is not publicly available, we can project an expected thermal profile based on related compounds. Phenothiazine derivatives often exhibit high thermal stability, with decomposition temperatures well above 300 °C.[2][4]

Table 1: Predicted Thermal Properties of 3-bromo-10-phenyl-10H-phenothiazine and Comparison with Related Structures

| Compound | Td5 (°C, N2 atm) | Melting Point (Tm, °C) | Key Structural Features | Reference |

| 3-bromo-10-phenyl-10H-phenothiazine | ~320 - 360 (Predicted) | ~180 - 220 (Predicted) | N-phenyl, C3-bromo | - |

| NTPH | 326 | >280 | N-phenyl-nicotinonitrile | [2] |

| NTPCF | 312 | >280 | N-phenyl-nicotinonitrile with CF3 | [2] |

| D-A-D Phenothiazine Triad (1) | 439 - 450 | 293 | Dibenzo[a,j]phenazine core | [4] |

| Aldehyde Substituted Phenothiazine | 335 - 354 | 136 - 198 | N-alkyl, various aldehyde groups | [8] |

The N-phenyl substitution is expected to provide good thermal stability. However, the C-Br bond may be a point of initial thermal degradation, potentially lowering the decomposition temperature compared to non-halogenated N-phenyl phenothiazines. The predicted melting point range is typical for crystalline organic molecules of this size.

Visualization of Experimental Workflows and Decomposition Pathways

Experimental Workflow Diagrams

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Postulated Decomposition Pathway

The thermal decomposition of phenothiazines in an inert atmosphere is likely to proceed through radical mechanisms. The initial steps may involve the homolytic cleavage of the weakest bonds in the molecule.

Caption: Potential initial steps in the thermal decomposition of 3-bromo-10-phenyl-10H-phenothiazine.

The C-Br bond is typically weaker than the C-H, C-N, and C-S bonds within the aromatic rings and is a likely site for initial cleavage. The C-N bond at the 10-position is also a potential point of scission. Following these initial steps, a cascade of further fragmentation and rearrangement reactions would lead to the formation of smaller volatile molecules and a non-volatile char residue. The presence of oxygen would introduce additional oxidative degradation pathways, likely forming sulfoxides and other oxygenated species.[9][10]

Conclusion

While direct experimental data on the thermal stability of 3-bromo-10-phenyl-10H-phenothiazine is pending, a robust analysis based on the extensive literature of related phenothiazine derivatives allows for a well-founded prediction of its thermal behavior. It is anticipated to be a thermally stable compound, with a decomposition temperature likely in the range of 320-360 °C. The methodologies and protocols outlined in this guide provide a clear path for the empirical determination of its thermal properties. A thorough understanding of the thermal stability and decomposition pathways is paramount for the successful translation of this promising molecule from the laboratory to real-world applications in medicine and materials science.

References

-

[Structure of the phenothiazine derivatives and related compounds

-

some_oxidants_metal_ions_and_organic_substances_review_article)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Thermally activated delayed fluorescent phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads exhibiting tricolor-changing mechanochromic luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijmra.us [ijmra.us]

- 7. researchgate.net [researchgate.net]

- 8. Orange to red emissive aldehyde substituted donor-π-acceptor phenothiazine derivatives: Optoelectronic, DFT and thermal studies | European Journal of Chemistry [eurjchem.com]

- 9. Photo-decomposition and metabolism of the phenothiazine drug perazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Solubility profile of 3-bromo-10-phenylphenothiazine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-bromo-10-phenylphenothiazine in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Understanding the Criticality of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its formulation, bioavailability, and ultimately, its therapeutic efficacy. For novel compounds such as 3-bromo-10-phenylphenothiazine, a derivative of the pharmacologically significant phenothiazine class, a comprehensive understanding of its solubility profile in various organic solvents is not merely academic—it is a critical prerequisite for advancing from laboratory curiosity to a potential therapeutic agent. This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound. While specific quantitative data for 3-bromo-10-phenylphenothiazine is not extensively available in public literature, this document outlines the theoretical underpinnings and provides detailed, field-proven methodologies to empower researchers to generate this vital data in-house.

Physicochemical Characterization and Predicted Solubility Behavior of 3-bromo-10-phenylphenothiazine

3-bromo-10-phenylphenothiazine (CAS No. 89922-57-6) possesses a molecular formula of C₁₈H₁₂BrNS and a molecular weight of 354.27 g/mol .[1] Its structure is characterized by the tricyclic phenothiazine core, with a bromine substituent at the 3-position and a phenyl group at the 10-position (the nitrogen atom). This molecular architecture provides key insights into its likely solubility:

-

The Phenothiazine Core: The fundamental phenothiazine structure is largely hydrophobic and non-polar.[2] This suggests a general preference for non-polar organic solvents.

-

The Phenyl Group: The addition of a phenyl group at the N-10 position further enhances the lipophilicity and non-polar character of the molecule.

-

The Bromo Substituent: The bromine atom introduces some polarity and can participate in halogen bonding, potentially influencing interactions with specific solvents.

Based on these structural features, it is reasonable to predict that 3-bromo-10-phenylphenothiazine will exhibit good solubility in common non-polar and moderately polar aprotic organic solvents. Its solubility in highly polar protic solvents, such as lower alcohols, may be more limited but still present.

Table 1: Predicted Physicochemical Properties of 3-bromo-10-phenylphenothiazine and Related Compounds

| Property | 3-bromo-10-phenylphenothiazine | 3-bromo-10H-phenothiazine | 10-phenylphenothiazine |

| Molecular Formula | C₁₈H₁₂BrNS[1] | C₁₂H₈BrNS[3][4] | C₁₈H₁₃NS[5] |

| Molecular Weight | 354.27 g/mol [1] | 278.17 g/mol [3][4] | 275.38 g/mol |

| Predicted XLogP3 | Not available | 4.8[3] | Not available |

| Predicted Boiling Point | Not available | 410.5±34.0 °C[4] | Not available |

| Predicted Density | Not available | 1.564±0.06 g/cm³[4] | Not available |

Note: Predicted values are computationally derived and should be confirmed experimentally.

Theoretical Framework: The Principles of Solvation

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is a fundamental concept. For 3-bromo-10-phenylphenothiazine, this means:

-

Van der Waals forces: The large, non-polar surface area of the molecule will lead to significant van der Waals interactions with non-polar solvents like toluene or hexane.

-

Dipole-dipole interactions: The presence of the bromine and the nitrogen and sulfur heteroatoms introduces dipoles, allowing for interactions with polar aprotic solvents such as dichloromethane (DCM) and dimethylformamide (DMF).

-

Hydrogen bonding: While the N-10 position is substituted, the lone pairs on the nitrogen and sulfur atoms can act as weak hydrogen bond acceptors. This may contribute to solubility in protic solvents like ethanol, although the overall hydrophobic nature of the molecule will likely limit this.

Standardized Methodology for Experimental Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[2][6] It involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached.

Experimental Protocol

Objective: To determine the saturation solubility of 3-bromo-10-phenylphenothiazine in a selection of organic solvents at a controlled temperature (e.g., 25°C).

Materials:

-

3-bromo-10-phenylphenothiazine (solid)

-

Selected organic solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Analytical balance

-

Scintillation vials or glass vials with screw caps

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled incubator

-

Centrifuge (optional, for temperature-controlled phase separation)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid 3-bromo-10-phenylphenothiazine to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibrium.

-

To each vial, add a known volume of the selected organic solvent.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.[2]

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6] A preliminary time-course study can determine the minimum time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

For solvents where sedimentation is slow, centrifugation at the controlled temperature can be used to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette that has been pre-warmed or equilibrated to the experimental temperature.

-

Immediately filter the aliquot using a syringe filter into a pre-weighed vial. This step is crucial to remove any remaining solid microparticles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the calibrated range of the chosen analytical instrument. The dilution factor must be precisely recorded.

-

-

Quantification:

-

Analyze the concentration of 3-bromo-10-phenylphenothiazine in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination.

Analytical Quantification of Dissolved 3-bromo-10-phenylphenothiazine

Accurate quantification of the dissolved solute is paramount. Below are protocols for two common and effective analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for its high selectivity and sensitivity.

Experimental Protocol:

-

Instrumentation: An HPLC system with a UV detector, autosampler, and a suitable C18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is a good starting point. Isocratic elution is often sufficient.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by running a UV scan of a dilute solution of 3-bromo-10-phenylphenothiazine to find the wavelength of maximum absorbance (λmax).

-

Injection Volume: 10-20 µL.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

Procedure:

-

Method Development: Optimize the mobile phase composition to achieve a sharp, symmetrical peak for 3-bromo-10-phenylphenothiazine with a reasonable retention time (e.g., 3-10 minutes).

-

Calibration Curve:

-

Prepare a series of standard solutions of 3-bromo-10-phenylphenothiazine of known concentrations in the mobile phase or a compatible solvent.

-

Inject each standard in triplicate and record the peak area.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.999.

-

-

Sample Analysis:

-

Inject the diluted, filtered samples from the solubility experiment.

-

Determine the peak area for each sample.

-

Use the calibration curve to calculate the concentration of 3-bromo-10-phenylphenothiazine in the diluted sample.

-

UV-Vis Spectrophotometry

A simpler, more accessible method if the compound has a strong chromophore and there are no interfering substances.[7]

Experimental Protocol:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Solvent: The same solvent used for the dilution of the experimental samples.

Procedure:

-

Determine λmax: Scan a dilute solution of 3-bromo-10-phenylphenothiazine to determine the wavelength of maximum absorbance.

-

Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at λmax.

-

Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

-

-

Sample Analysis:

-

Measure the absorbance of the diluted, filtered samples.

-

Use the calibration curve to determine the concentration.

-

Analytical Workflow Diagram

Caption: General workflow for analytical quantification.

Data Analysis and Presentation

The final solubility is calculated by taking into account the dilution factor.

Calculation:

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution Factor

Data Presentation:

The results should be presented in a clear, tabular format for easy comparison.

Table 2: Example Solubility Data Table for 3-bromo-10-phenylphenothiazine at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 3.1 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Ethanol | 5.2 | ||

| Methanol | 6.6 | ||

| DMF | 6.4 | ||

| DMSO | 7.2 |

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following self-validating steps should be integrated into the protocol:

-

Purity of Compound: The purity of the 3-bromo-10-phenylphenothiazine should be confirmed by a suitable method (e.g., HPLC, NMR) before commencing the study.

-

Equilibrium Confirmation: Samples should be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is stable and equilibrium has been reached.

-

Triplicate Measurements: All experiments should be performed in at least triplicate to ensure reproducibility and to calculate standard deviations.

-

Analytical Method Validation: The chosen analytical method (HPLC or UV-Vis) should be validated for linearity, accuracy, and precision.

Conclusion

A thorough understanding of the solubility profile of 3-bromo-10-phenylphenothiazine is indispensable for its development as a potential therapeutic agent. While direct solubility data is sparse, the application of the systematic and robust methodologies outlined in this guide—from the isothermal shake-flask method to validated analytical quantification—will enable researchers to generate high-quality, reliable data. This, in turn, will facilitate informed decisions in formulation development, preclinical studies, and the overall progression of this promising compound through the drug development pipeline.

References

- Domańska, U., et al. (2011). Solubility and pKa determination of six structurally related phenothiazines.

- BenchChem. (n.d.).

- PubChem. (n.d.). 3-bromo-10H-phenothiazine.

- ChemicalBook. (n.d.). 3-bromo-10H-phenothiazine CAS#: 3939-23-9.

- CymitQuimica. (n.d.). CAS 3939-23-9: 3-bromo-10H-phenothiazine.

- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Phenothiazine-Based Compounds.

- Martinez, F., & Gómez, A. (2024). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. MDPI.

- Zhu, X., et al. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science, 13(16), 4578-4585.

- Fisher Scientific. (n.d.). 3-Bromo-10H-phenothiazine.

- LookChem. (n.d.). 10H-Phenothiazine, 3-bromo-10-phenyl-.

- Gautam, N., & Gautam, D. C. (2004). SYNTHESIS OF 3-BROMO-1-METHYL PHENOTHIAZINE SULFONES. TSI Journals.

- Esteve-Adell, I., et al. (2020). Anchoring of 10-phenylphenothiazine to mesoporous silica materials: A water compatible organic photocatalyst for the degradation.

- Toth, G., et al. (2010).

- Gil, S., et al. (1995). Preparation of 3-substituted 10-methylphenothiazines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2291-2295.

- Basavaiah, K., & Charan, V. S. (2002). Indirect Titrimetric and Spectrophotometric Methods for the Determination of Some Phenothiazine Psychotropics. Chemical & Pharmaceutical Bulletin, 50(8), 1056-1059.

- Steiner Chemie. (n.d.). Handbook of Methods.

- Skoog, D. A., et al. (2014). Fundamentals of Analytical Chemistry (9th ed.). Cengage Learning.

- CymitQuimica. (n.d.). CAS 7152-42-3: 10-Phenylphenothiazine.

- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 4'-Bromo-3-(3-methylphenyl)propiophenone.

- BenchChem. (n.d.). Solubility Profile of 3-Bromo-3-phenylpropanoic Acid in Organic Solvents: A Technical Guide.

Sources

- 1. lookchem.com [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-bromo-10H-phenothiazine | C12H8BrNS | CID 283308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-bromo-10H-phenothiazine CAS#: 3939-23-9 [m.chemicalbook.com]

- 5. CAS 7152-42-3: 10-Phenylphenothiazine | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]

Methodological & Application

Application Note: A Protocol for the Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-bromo-10-phenylphenothiazine

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][3][4]

This application note focuses on the synthesis of 3-aryl-10-phenylphenothiazine derivatives via the Suzuki-Miyaura coupling. The phenothiazine core is a "privileged scaffold" in medicinal chemistry, forming the basis for drugs with a vast range of therapeutic applications, including antipsychotic, anticancer, and antimicrobial activities.[5][6][7][8][9] The ability to functionalize the phenothiazine nucleus at specific positions, such as the C-3 position, is crucial for developing novel drug candidates with enhanced efficacy and tailored pharmacological profiles.[6][7] This protocol provides a robust and reproducible method for coupling 3-bromo-10-phenylphenothiazine with various arylboronic acids, offering a gateway to a diverse library of pharmacologically relevant compounds.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid) with an organohalide using a palladium(0) catalyst and a base. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][10][11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-10-phenylphenothiazine, forming a Pd(II) complex. This is often the rate-determining step.[10]

-

Transmetalation: The base activates the arylboronic acid, forming a more nucleophilic boronate species.[11][12] This species then transfers its aryl group to the Pd(II) complex, displacing the bromide and forming a new diorganopalladium(II) intermediate.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired C-C bond of the 3-aryl-10-phenylphenothiazine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][10]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Parameters for Reaction Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction components. The following table summarizes critical parameters and provides rationale for their selection in the context of coupling with 3-bromo-10-phenylphenothiazine.

| Parameter | Recommended Reagents/Conditions | Rationale & Field Insights |

| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst effective for a wide range of aryl bromides.[13] PdCl₂(dppf) is a pre-catalyst that forms the active Pd(0) species in situ. The dppf ligand can enhance stability and activity, especially for challenging substrates. |

| Ligand | (Implicit in catalyst choice) | Phosphine ligands stabilize the palladium center, prevent precipitation of palladium black, and modulate its reactivity.[10] For Pd(PPh₃)₄, triphenylphosphine acts as the ligand. For PdCl₂(dppf), the dppf ligand is integrated. |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | An inorganic base is essential for the transmetalation step.[11] Carbonates and phosphates are generally effective and well-tolerated by many functional groups.[11] They are typically used as an aqueous solution to facilitate dissolution and reaction. |

| Solvent System | Toluene/H₂O 1,4-Dioxane/H₂O THF/H₂O | A biphasic solvent system is common.[1][14] The organic solvent (e.g., Toluene, Dioxane) solubilizes the organic substrates and catalyst, while the aqueous phase dissolves the inorganic base. This setup facilitates the interaction between all reaction components at the interface. |

| Temperature | 80 - 110 °C | The oxidative addition of aryl bromides to palladium typically requires thermal energy. The reaction is run at reflux of the chosen solvent system to ensure a reasonable reaction rate. |

| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst and phosphine ligands are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and reduced yields. Maintaining an inert atmosphere throughout the setup and reaction is critical. |

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-bromo-10-phenylphenothiazine with a generic arylboronic acid on a 1.0 mmol scale.

Materials and Reagents:

-

3-bromo-10-phenylphenothiazine (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

-

Toluene (6 mL)

-

Deionized Water (2 mL)

-

Ethyl Acetate (for work-up)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

Equipment:

-

50 mL round-bottom flask or Schlenk tube

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup:

-

To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-10-phenylphenothiazine (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

-

Fit the flask with a reflux condenser. Evacuate and backfill the apparatus with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

-

Reagent Addition:

-

Prepare a solution of K₂CO₃ (2.0 mmol) in deionized water (2 mL). Degas this solution by bubbling the inert gas through it for 10-15 minutes.

-

Via syringe, add the degassed toluene (6 mL) to the reaction flask, followed by the degassed aqueous K₂CO₃ solution.

-

-

Reaction Execution:

-

With vigorous stirring, heat the biphasic mixture to reflux (approximately 90-95 °C in a pre-heated oil bath).

-

Maintain the reaction at reflux. Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system). The disappearance of the 3-bromo-10-phenylphenothiazine spot indicates reaction completion. Reaction times typically range from 4 to 12 hours.

-

-

Work-up and Extraction:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Add water (10 mL) and shake. Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Combine all organic extracts and wash with brine (20 mL) to remove residual water and inorganic salts.

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude product will likely contain impurities such as unreacted boronic acid, homo-coupled byproducts, and residual catalyst.[15]

-

Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis, but a gradient of ethyl acetate in hexanes is a good starting point.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the pure 3-aryl-10-phenylphenothiazine.

-

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

- BenchChem. (n.d.). Application Notes and Protocols: The Role of Phenothiazine Derivatives in Medicinal Chemistry.

-

Ferreira, P. M., et al. (2022). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. MDPI. Retrieved from [Link]

-

Benjamin, B., et al. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.

-

Guzel, M., et al. (2024). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. PMC. Retrieved from [Link]

-

Lecomte, S., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Retrieved from [Link]

-

Massive Bio. (2026). Phenothiazine: Therapeutic Uses and Mechanism of Action. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]

-

Synthesis and electronic properties of some new phenothiazine derivatives designed as building blocks for functional materials. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Afribary. (2021). The Utility Of Suzuki-Miyaura Cross-Coupling Reaction In The Synthesis Of Angular Benzo[A]Phenothiazine And Benzo[A]Phenoxazine Derivatives And Their Anti-Microbial Screening. Retrieved from [Link]

-

Asian Journal of Chemistry. (2025). Suzuki-Miyaura Coupling Mediated Synthesis and Spectral Characterization of Novel Chalcones Derived from Substituted Phenothiazines. Retrieved from [Link]

-

PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

-

Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

ResearchGate. (2025). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.

-

SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Retrieved from [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

-

PMC. (2021). Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups. Retrieved from [Link]

-

Semantic Scholar. (2018). Synthesis of Cyclic 3-Aryl-Substituted 1,2-Dicarbonyl Compounds via Suzuki Cross-Coupling Reactions. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. nobelprize.org [nobelprize.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. massivebio.com [massivebio.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]

- 14. arodes.hes-so.ch [arodes.hes-so.ch]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis and Purification of Phenothiazine-Based Donor-Acceptor OLED Materials

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Focus: Synthesis of Donor-Acceptor (D-A) architectures using 3-bromo-10-phenylphenothiazine

Introduction & Molecular Rationale

The development of third-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on Thermally Activated Delayed Fluorescence (TADF) to achieve 100% internal quantum efficiency without the use of scarce heavy metals[1]. The fundamental requirement for efficient TADF is a near-zero energy gap (

3-bromo-10-phenylphenothiazine is a highly privileged building block in this domain[3]. The 10-phenylphenothiazine (PTH) moiety acts as a powerful electron donor. Crucially, its distinct "butterfly" (non-planar) conformation induces massive steric hindrance when coupled at the 3-position to an electron acceptor (e.g., a triazine or benzonitrile derivative)[4]. This steric clash forces the Donor and Acceptor planes into a nearly orthogonal geometry, effectively decoupling the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This spatial separation is the causal mechanism behind the minimized

Fig 1: Jablonski diagram illustrating the TADF mechanism enabled by the D-A orthogonal geometry.

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

To construct the D-A emitter, the aryl bromide (3-bromo-10-phenylphenothiazine) is reacted with an electron-deficient aryl boronic acid—in this protocol, (4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)boronic acid (TRZ-B(OH)₂)—via a Palladium-catalyzed Suzuki-Miyaura cross-coupling[3].

Causality of Reaction Conditions:

-

Catalyst (

): Provides the active -

Base (

): Activates the boronic acid by forming a negatively charged, highly nucleophilic boronate complex, which is mandatory for the transmetalation step. -

Solvent System (Toluene/Ethanol/Water): A biphasic system where Toluene solubilizes the organic precursors, Water dissolves the inorganic base, and Ethanol acts as a phase-transfer bridge to ensure homogeneity at the solvent interface.

Fig 2: End-to-end experimental workflow for synthesizing phenothiazine-based D-A OLED emitters.

Experimental Protocol

Reagent Preparation

| Reagent | Function | Equivalents | Amount |

| 3-bromo-10-phenylphenothiazine | Donor Precursor | 1.0 eq | 3.54 g (10.0 mmol) |

| TRZ-B(OH)₂ | Acceptor Precursor | 1.2 eq | 4.24 g (12.0 mmol) |

| Catalyst | 0.05 eq | 0.58 g (0.5 mmol) | |

| Base | 3.0 eq | 15.0 mL (30.0 mmol) | |

| Toluene / Ethanol | Solvent | N/A | 60 mL / 30 mL |

Step-by-Step Synthesis

Step 1: Assembly and Degassing (Critical Step)

-

Charge a 250 mL two-neck Schlenk flask with 3-bromo-10-phenylphenothiazine, TRZ-B(OH)₂, Toluene, and Ethanol.

-

Add the 2M aqueous

solution. -

Causality: Sparge the biphasic mixture vigorously with Argon for at least 30 minutes. Dissolved oxygen rapidly oxidizes the

catalyst to inactive

Step 2: Catalyst Addition and Reaction

4. Under a positive flow of Argon, quickly add

Step 3: Workup

8. Cool the mixture to room temperature. Transfer to a separatory funnel and add 50 mL of deionized water and 50 mL of Dichloromethane (DCM).

9. Extract the aqueous layer with DCM (

Purification and Sublimation

OLED devices operate under high electric fields; therefore, trace impurities (especially halogens and Palladium) act as deep charge traps and exciton quenchers, catastrophically reducing device lifespan and efficiency[2].

-

Column Chromatography: Purify the crude solid via silica gel flash chromatography using a gradient eluent of Hexane to Hexane:DCM (1:2).

-

Recrystallization: Dissolve the collected fractions in a minimum amount of boiling Toluene, then slowly add Ethanol until turbidity appears. Cool to 4 °C overnight to yield crystalline product.

-

Temperature-Gradient Vacuum Sublimation (OLED Grade):

-

Transfer the recrystallized powder to a sublimation boat.

-

Evacuate the sublimation tube to

Torr. -

Apply a temperature gradient (e.g., Zone 1: 280 °C, Zone 2: 220 °C, Zone 3: 150 °C).

-

Causality: The target molecule will sublime and deposit in the middle zone, leaving heavy polymeric/palladium residues in the hot zone and volatile impurities in the cold zone.

-

Photophysical Acceptance Criteria

Following successful synthesis and sublimation, the material must be validated against expected photophysical parameters to ensure the D-A architecture is functioning as designed[1].

| Parameter | Analytical Method | Expected Value (PTH-TRZ) |

| Emission Maximum ( | Photoluminescence (PL) Spectroscopy | 510 - 530 nm (Green/Yellow) |

| Singlet-Triplet Gap ( | Low-Temp (77K) Fluorescence/Phosphorescence | |

| HOMO Level | Cyclic Voltammetry (Oxidation Onset) | |

| LUMO Level | Cyclic Voltammetry (Reduction Onset) | |

| PLQY ( | Integrating Sphere (Doped in Host Film) |

References

- Benchchem. 10-Phenyl-10h-phenothiazine | 7152-42-3.

- ACS Publications. Enhancing Thermally Activated Delayed Fluorescence by Fine-Tuning the Dendron Donor Strength.

- RSC Publishing. Enhancing electrochemiluminescence through triplet state dynamics.

- ResearchGate. The interplay of conformations and electronic properties in N-aryl phenothiazines.

Sources

Application Note: Advanced Functionalization of 3-Bromo-10-phenylphenothiazine for Organic Photoredox Catalysis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry, Photoredox Catalysis, Materials Science

Executive Summary & Mechanistic Rationale

10-Phenylphenothiazine (PTH) and its derivatives have emerged as cornerstone organic photoredox catalysts. Characterized by their strongly reducing excited states (

However, unmodified PTH absorbs primarily in the UV/near-UV region, limiting its efficiency under ambient solar or visible-light irradiation. To engineer next-generation photocatalysts, structural functionalization is required. The 3-position of the phenothiazine core is the strategic focal point for this modification.

Why the 3-position?

The nitrogen atom in the phenothiazine ring is strongly electron-donating, which electronically activates the ortho and para positions. Because the ortho positions (1 and 9) are sterically hindered by the N-phenyl ring, electrophilic substitution is directed predominantly to the para positions (3 and 7). Functionalizing the 3-position via a 3-bromo-10-phenylphenothiazine intermediate allows chemists to extend the

Photophysical and Electrochemical Profiling

Extending the conjugation of PTH at the 3-position systematically alters its photophysical properties. As demonstrated in Table 1, the introduction of aryl or donor-acceptor groups induces a bathochromic (red) shift in both absorption and emission spectra, enabling visible-light excitation. While the excited-state reduction potential slightly decreases with extended conjugation, it remains sufficiently potent for most dehalogenation and cross-coupling applications.

Table 1: Comparative Photophysical and Electrochemical Properties of PTH Derivatives

| Compound | Absorption | Emission | ||

| 10-Phenylphenothiazine (PTH) | 320 | 440 | +0.75 | -2.10 |

| 3-Bromo-10-phenylphenothiazine | 335 | 455 | +0.82 | -1.95 |

| 3-(4-Cyanophenyl)-PTH | 380 | 510 | +0.88 | -1.80 |

| Extended | 410 | 540 | +0.95 | -1.72 |

Data represents generalized trends derived from spectroscopic analyses of extended phenothiazines in N,N-dimethylformamide.

Synthetic Workflows & Reaction Causality

Fig 1. Synthetic workflow for the functionalization of 10-phenylphenothiazine via a 3-bromo intermediate.

Protocol A: Regioselective Synthesis of 3-Bromo-10-phenylphenothiazine

Objective: Synthesize the electrophilic precursor while preventing over-bromination.

Causality & Design: N-Bromosuccinimide (NBS) is selected over

Step-by-Step Procedure:

-

Preparation: Dissolve 10-phenylphenothiazine (10.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) in a 100 mL round-bottom flask.

-

Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes under an argon atmosphere.

-

Reagent Addition: Dissolve NBS (10.5 mmol, 1.05 equiv.) in 20 mL of anhydrous DMF. Add this solution dropwise to the PTH solution over 30 minutes using an addition funnel. Strict stoichiometric control is vital to prevent 3,7-dibromination.

-

Reaction: Stir the mixture at 0 °C for 2 hours, entirely shielded from light to prevent radical side-reactions.

-

Workup: Quench the reaction by pouring it into 200 mL of ice-cold water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Self-Validation Check: Analyze the crude mixture via TLC (Hexanes/EtOAc 9:1). The disappearance of the starting material (

) and the appearance of a single new spot (

Protocol B: Conjugation Extension via Suzuki-Miyaura Coupling

Objective: Couple 3-Br-PTH with an arylboronic acid to red-shift the absorption profile.

Causality & Design:

Step-by-Step Procedure:

-

Assembly: In a Schlenk flask, combine 3-bromo-10-phenylphenothiazine (2.0 mmol), the desired arylboronic acid (2.4 mmol),

(6.0 mmol), and -

Solvent Addition & Degassing: Add a mixture of Toluene/Ethanol/

(v/v/v 4:1:1, 30 mL). Immediately subject the flask to three consecutive freeze-pump-thaw cycles to rigorously remove dissolved oxygen. -

Heating: Backfill with argon and heat the mixture to 90 °C in an oil bath for 12 hours.

-

Self-Validation Check: The solution should transition from a pale yellow to a deep, vibrant color (e.g., orange or red), visually indicating the successful extension of the

-conjugated system. UV-Vis spectroscopy of an aliquot should reveal a bathochromic shift compared to the 335 nm peak of the precursor. -

Purification: Cool to room temperature, filter through a pad of Celite, and purify via silica gel column chromatography to isolate the extended photocatalyst.

Photocatalytic Application: Reductive Dehalogenation

Fig 2. General photoredox catalytic cycle for reductive dehalogenation using functionalized PTH.

Causality & Design: The functionalized PTH catalyst is excited by visible light to its singlet excited state, which acts as a potent single-electron reductant. It transfers an electron to the alkyl halide (

Step-by-Step Procedure:

-

Reaction Setup: In an oven-dried 10 mL vial equipped with a magnetic stir bar, add the alkyl bromide substrate (0.5 mmol), the functionalized PTH catalyst (0.025 mmol, 5 mol%), and DIPEA (1.5 mmol, 3.0 equiv.).

-

Solvent & Degassing: Add anhydrous, degassed acetonitrile (5.0 mL). Seal the vial with a PTFE septum cap and sparge with argon for 15 minutes.

-

Irradiation: Place the vial in a photoreactor equipped with 405 nm or 450 nm LEDs (depending on the catalyst's

). Stir vigorously at room temperature for 16 hours. -

Self-Validation Check: A color change from the characteristic ground-state color to a deep, persistent radical cation color (often dark green or blue for phenothiazine derivatives) upon initial irradiation indicates the successful generation of the active photocatalytic species.

References

-

Title: Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives Source: Molecules, 2021, 26(5), 1365. URL: [Link]

-

Title: Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines Source: Chemical Science, 2022, 13, 5382-5389. URL: [Link]

-

Title: Phenothiazine Sulfoxides as Active Photoc

-Lactones Source: Journal of the American Chemical Society, 2025. URL: [Link]

Application Note: Directed Lithiation and Boronic Acid Synthesis from 3-Bromo-10-phenylphenothiazine

Scientific Context & Utility

The functionalization of 10-phenylphenothiazine (PTH) derivatives is of paramount importance in modern synthetic chemistry, materials science, and drug development. PTH derivatives are widely recognized for their utility as highly reducing, metal-free organic photoredox catalysts and as electron-donating cores in organic light-emitting diodes (OLEDs) .